molecular formula C6H5N5O B13377414 7-Aminopyrimido[4,5-c]pyridazin-5-ol

7-Aminopyrimido[4,5-c]pyridazin-5-ol

Cat. No.: B13377414
M. Wt: 163.14 g/mol
InChI Key: YRRMFYBKIDPCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminopyrimido[4,5-c]pyridazin-5-ol is a heterocyclic compound that features a fused bicyclic structure consisting of pyrimidine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminopyrimido[4,5-c]pyridazin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the fused bicyclic structure. For example, the reaction of 2-aminopyrimidine with hydrazine derivatives under reflux conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

7-Aminopyrimido[4,5-c]pyridazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-Aminopyrimido[4,5-c]pyridazin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Aminopyrimido[4,5-c]pyridazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidopyridazine: Another fused bicyclic compound with similar structural features.

    Pyridazinone: Contains a pyridazine ring fused with other heterocycles.

Uniqueness

7-Aminopyrimido[4,5-c]pyridazin-5-ol is unique due to its specific arrangement of nitrogen atoms within the fused rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H5N5O

Molecular Weight

163.14 g/mol

IUPAC Name

7-amino-6H-pyrimido[4,5-c]pyridazin-5-one

InChI

InChI=1S/C6H5N5O/c7-6-9-4-3(5(12)10-6)1-2-8-11-4/h1-2H,(H3,7,9,10,11,12)

InChI Key

YRRMFYBKIDPCRC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=C1C(=O)NC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.